molecular formula C10H20O3 B8752800 2,2-Dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol

2,2-Dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol

Cat. No. B8752800
M. Wt: 188.26 g/mol
InChI Key: KBOSCLLZVHJNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-Dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2,2-dimethyl-3-(oxan-2-yloxy)propan-1-ol

InChI

InChI=1S/C10H20O3/c1-10(2,7-11)8-13-9-5-3-4-6-12-9/h9,11H,3-8H2,1-2H3

InChI Key

KBOSCLLZVHJNLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)COC1CCCCO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of neopentyl glycol (6.0 g, 57.6 mmol) and 3,4-dihydro-2H-pyran (2.64 mL, 28.94 mmol) in 2:1 THF/dichloromethane (135 mL) was added p-TsOH.H2O (100 mg, 0.53 mmol) and the reaction stirred overnight. Solid NaHCO3 was then added and after rapid stirring for 15 min the reaction was filtered and concentrated to give a pale liquid. Purification by flash column chromatography on silica gel using 50% ethyl acetate in hexanes provided 2,2-dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol (3.21 g, 59%) as a pale liquid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
THF dichloromethane
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To solution of LiAlH4 (397 mL, 397 mmol) in THF (250 mL) cooled in an ice bath to 0° C. was added methyl 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanoate (82 g, 378 mmol) in THF (250 mL) via addition funnel keeping the internal temperature below 6° C. When addition was complete the reaction was allowed to warm to room temperature and stir overnight. The mixture was cooled in an ice bath and quenched with H2O (16 mL, 888 mmol), then after 5 minutes, 10 N NaOH (16 mL, 160 mmol), and after another 15 minutes, H2O (48 mL, 2664 mmol). The mixture was allowed to stir for 30 minutes, then filtered with a THF rinse. The filtrate was concentrated and azeotropically dried with toluene. Further drying under vacuum gave 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol as a colorless liquid: 1H NMR (400 MHz, CDCl3) δ 4.58 (m, 1H), 3.85 (m, 1H), 3.6 (d, 1H), 3.5 (m, 2H), 3.4 (m, 1H), 3.2 (d, 1H), 2.8 (t, 1H), 1.8 (m, 2H), 1.6 (m, 4H), 0.85 (s, 6H).
Quantity
397 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
reactant
Reaction Step Four
Name
Quantity
48 mL
Type
reactant
Reaction Step Five

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